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Compound of Interest

Compound Name: 9-(3-Bromophenyl)anthracene

Cat. No.: B13716496

Get Quote

CAS Registry Number: 859331-70-7 Molecular Formula: C₂₀H₁₃Br Molecular Weight: 333.22

g/mol [1]

Executive Summary
9-(3-Bromophenyl)anthracene is a critical organobromine intermediate used primarily in the

synthesis of high-efficiency blue emitters and host materials for Organic Light-Emitting Diodes

(OLEDs).[1] Unlike its isomer 9-bromo-10-phenylanthracene, this molecule features a bromine

substituent at the meta-position of the phenyl ring, which is orthogonal to the anthracene core.

[1] This structural nuance preserves the high fluorescence quantum yield of the anthracene

moiety while providing a reactive handle for Suzuki-Miyaura cross-coupling.[1]

This guide details the electronic absorption and emission spectra, delineating the specific

vibronic features, solvatochromic effects, and the heavy-atom impact of the bromine

substituent. It provides a standardized protocol for spectroscopic validation, ensuring

reproducibility in material characterization.[1]

Molecular Architecture & Electronic Properties[1][2]
Structural Conformation
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The steric hindrance between the peri-hydrogens (positions 1, 8) of the anthracene core and

the ortho-hydrogens of the phenyl substituent forces the phenyl ring to adopt a nearly

perpendicular conformation (~60–90° torsion angle) relative to the anthracene plane.

Decoupled Systems: This orthogonality largely decouples the

-system of the phenyl ring from the anthracene chromophore.[1]

Bromine Positioning: The bromine atom at the meta-position (3-position of the phenyl ring)

exerts a weak inductive effect (

) but has minimal resonance interaction with the anthracene core due to the twist.

The Heavy Atom Effect
While bromine is a heavy atom known to facilitate Intersystem Crossing (ISC) via spin-orbit

coupling (quenching fluorescence), its placement on the orthogonal phenyl ring attenuates this

effect compared to 9-bromoanthracene.

9-Bromoanthracene: Direct Br attachment

Strong ISC

.[1]

9-(3-Bromophenyl)anthracene: Remote Br attachment

Weak ISC

remains relatively high (typically > 0.60 in non-polar solvents).[1]

Spectroscopic Profile
Electronic Absorption Spectrum
The absorption spectrum is dominated by the

transitions of the anthracene core.
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Parameter Value / Characteristic Notes

Primary Transition
Allowed transition, polarized

along the short axis.

(Absorption) 365 – 395 nm
Solvent dependent (fine

structure preserved).[1]

Vibronic Structure Distinct, well-resolved
Characteristic "anthracene

fingers" are maintained.[1]

Molar Absorptivity (

)

At peak maximum (~375 nm).

[1]

Band Edge ~405 nm
Sharp cutoff, indicating high

purity.[1]

Key Feature: The absorption profile closely mimics that of 9-phenylanthracene.[1] The meta-

bromo substituent causes a negligible bathochromic shift (< 2 nm) compared to the non-

brominated analog.[1]

Fluorescence Emission Spectrum
The emission is characteristic of a monomeric anthracene derivative, appearing deep blue to

violet.
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Parameter Value / Characteristic Notes

(Emission) 410 – 430 nm
Typical vibronic peaks at 412

nm (0-0) and 432 nm (0-1).[1]

Stokes Shift Small (~40–50 nm)

Indicates minimal geometric

relaxation in

.[1]

Quantum Yield (

)
0.60 – 0.80

In cyclohexane/toluene.[1]

Lower in polar solvents.[1]

Lifetime (

)
3 – 6 ns

Mono-exponential decay

typical of monomers.[1]

Solvatochromism Weak
Non-polar nature of the ground

and excited states.[1]

Experimental Methodology: Characterization
Protocol
Objective: To accurately determine the molar extinction coefficient (

) and fluorescence quantum yield (

) of 9-(3-Bromophenyl)anthracene.

Reagents & Instrumentation[1]
Solvents: Spectroscopic grade Cyclohexane (non-polar reference) and Acetonitrile (polar

check).[1]

Reference Standard: 9,10-Diphenylanthracene (

in cyclohexane) or Quinine Sulfate (0.1 N H₂SO₄).[1]

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000) and steady-state

Spectrofluorometer.[1]
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Standard Operating Procedure (SOP)
Step 1: Stock Solution Preparation

Weigh 1.0 mg of 9-(3-Bromophenyl)anthracene (MW: 333.22) into a 10 mL volumetric

flask.

Dissolve in cyclohexane. Sonicate for 5 minutes to ensure complete dissolution.

Concentration

.[1]

Step 2: Absorption Measurement
Prepare a dilution series:

to

.[1]

Blank the spectrophotometer with pure cyclohexane.[1]

Scan from 250 nm to 500 nm.

Validation: Ensure the absorbance at

is between 0.1 and 0.8 AU to maintain linearity (Beer-Lambert Law).

Calculate

using the slope of Absorbance vs. Concentration.[1]

Step 3: Emission & Quantum Yield
Dilute sample to an absorbance of 0.05 AU at the excitation wavelength (355 nm or 375 nm)

to prevent inner-filter effects.[1]

Excitation: Set

.[1] Slit widths: 1–2 nm.[1]
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Scan: Emission from 380 nm to 600 nm.

Calculation: Use the comparative method against 9,10-Diphenylanthracene:

(Where

is integrated emission area,

is absorbance at

, and

is refractive index).

Visualization of Photophysical Processes[3]
The following Jablonski diagram illustrates the competing decay pathways for the excited state

of 9-(3-Bromophenyl)anthracene. Note the "Heavy Atom Effect" pathway which is present but

minor.[1]

StteSta

Click to download full resolution via product page

Caption: Energy level diagram showing the excitation, radiative decay (Fluorescence), and the

bromine-mediated Intersystem Crossing pathway.

Applications & Synthesis Utility
This molecule is rarely the final product; it is a premium building block.[1]

OLED Hosts: The bromine handle allows for Suzuki coupling with naphthalene or pyrene

boronic acids to create asymmetric blue hosts (e.g., DNA, ADN derivatives) that prevent

aggregation-induced quenching.[1]

TTA-UC: Used in Triplet-Triplet Annihilation Upconversion systems where the anthracene

core acts as the annihilator/emitter.[1]

Synthesis Pathway (Suzuki Coupling)[4][5]
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Precursors: 9-Bromoanthracene + 3-Bromophenylboronic acid.[1]

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).[1]

Yield: Typically >85% due to the high reactivity of the 9-bromo position.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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